molecular formula C12H15ClO B589560 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol CAS No. 1336986-05-0

2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol

Cat. No. B589560
CAS RN: 1336986-05-0
M. Wt: 214.725
InChI Key: SGPNTBVCSTWPIW-USSMZTJJSA-N
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Description

2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol is a chemical compound that is commonly used in scientific research due to its unique properties. It is a deuterated analog of propranolol, which is a widely used beta-blocker medication.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol is similar to that of propranolol. It works by blocking the beta-adrenergic receptors in the body, which reduces the effects of adrenaline and other stress hormones. This leads to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol are similar to those of propranolol. It can cause a decrease in heart rate, blood pressure, and cardiac output. It can also cause bronchoconstriction and a decrease in blood glucose levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol in lab experiments is its ability to act as a tracer compound. It allows researchers to track the movement of propranolol in the body and determine its metabolic pathways. However, one limitation of using this compound is that it may not accurately reflect the effects of propranolol in humans. Animal studies may not accurately reflect the effects of the drug in humans, and the deuterated analog may have different metabolic pathways than the non-deuterated compound.

Future Directions

There are several future directions for research on 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol. One area of research could be to study the metabolic pathways of propranolol in different populations, such as children or elderly individuals. Another area of research could be to study the effects of propranolol on different organ systems, such as the respiratory or immune systems. Additionally, researchers could investigate the use of 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol as a tracer compound for other beta-blocker medications.

Synthesis Methods

The synthesis of 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol involves the reaction of o-chlorophenyl-d4cyclohexanone with sodium borodeuteride in the presence of ethanol. The resulting product is then treated with hydrochloric acid to form the final compound. The synthesis of this compound is relatively simple and can be done in a laboratory setting.

Scientific Research Applications

2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol is commonly used in scientific research as a tracer compound. It is used to study the pharmacokinetics and metabolism of propranolol, which is a widely used beta-blocker medication. The deuterated analog allows researchers to track the movement of propranolol in the body and determine its metabolic pathways.

properties

IUPAC Name

1-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7,14H,1,4-5,8-9H2/i2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPNTBVCSTWPIW-USSMZTJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2(CCCCC2)O)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857819
Record name 1-[2-Chloro(~2~H_4_)phenyl]cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol

CAS RN

1336986-05-0
Record name 1-[2-Chloro(~2~H_4_)phenyl]cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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